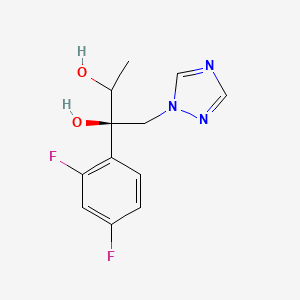
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-propoxypyrimidin-5-yl)boronic acid typically involves the borylation of pyrimidine derivatives. One common method is the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) at 0°C .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of boronic acids in bulk quantities .
化学反応の分析
Types of Reactions
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or borates and reduction to form boranes.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions yield boronic esters or boranes, respectively .
科学的研究の応用
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid has several scientific research applications, including:
作用機序
The mechanism of action of (4-Methyl-2-propoxypyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Uniqueness
(4-Methyl-2-propoxypyrimidin-5-yl)boronic acid is unique due to its specific structure, which allows for selective reactivity in cross-coupling reactions. Its propoxy group provides additional steric and electronic effects that can influence the reaction outcomes, making it a valuable reagent in organic synthesis .
特性
分子式 |
C8H13BN2O3 |
|---|---|
分子量 |
196.01 g/mol |
IUPAC名 |
(4-methyl-2-propoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O3/c1-3-4-14-8-10-5-7(9(12)13)6(2)11-8/h5,12-13H,3-4H2,1-2H3 |
InChIキー |
NKIITOXSVDCTMV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)OCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



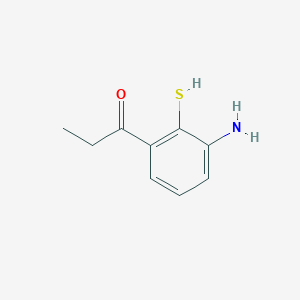
![Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14072117.png)
![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
![Bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14072125.png)
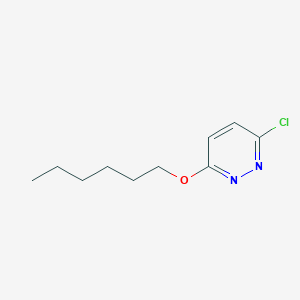
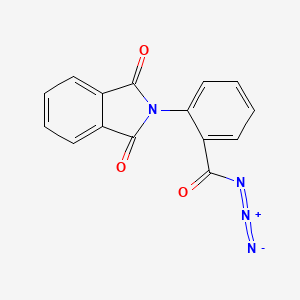
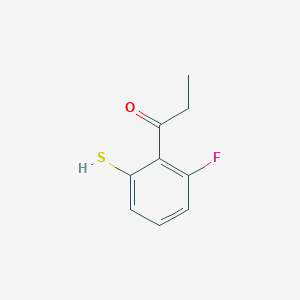
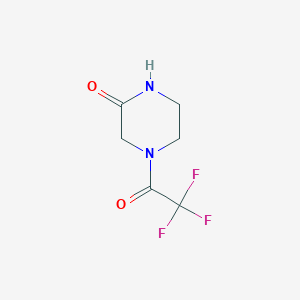
![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
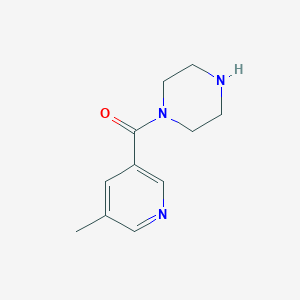
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
